N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide
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Overview
Description
N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is a synthetic organic compound that features a thiophene ring, a urea linkage, and a furan ring
Mechanism of Action
Target of Action
Compounds containing the thiophene nucleus have been shown to exhibit various activities . Similarly, furan-containing compounds have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s worth noting that furan-containing compounds and thiophene nucleus containing compounds have been known to interact with various biological targets .
Biochemical Pathways
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
Furan derivatives have been known to exhibit a wide range of therapeutic advantages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Urea Linkage: This step involves the reaction of thiophene-2-amine with an isocyanate derivative to form the thiophen-2-yl urea intermediate.
Coupling with Furan-2-carboxylic Acid: The intermediate is then coupled with furan-2-carboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea linkage or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced furan rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Furan Derivatives: Compounds with the furan ring, like furan-2-carboxamide.
Urea Derivatives: Compounds featuring the urea linkage, such as N-phenylurea.
Uniqueness
N-(2-(3-(thiophen-2-yl)ureido)phenyl)furan-2-carboxamide is unique due to its combination of a thiophene ring, a urea linkage, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
N-[2-(thiophen-2-ylcarbamoylamino)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(13-7-3-9-22-13)17-11-5-1-2-6-12(11)18-16(21)19-14-8-4-10-23-14/h1-10H,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSKABSIUFORLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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